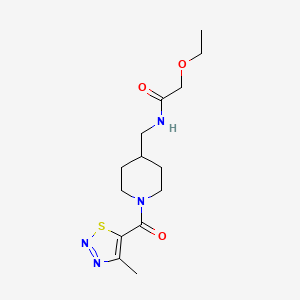

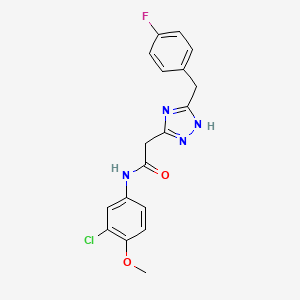

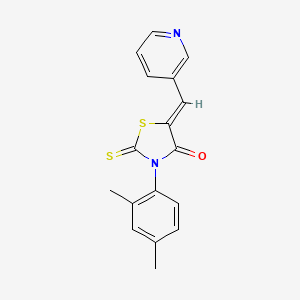

![molecular formula C21H14Cl2N2OS B2485618 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine CAS No. 477862-31-0](/img/structure/B2485618.png)

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a] pyrimidines were synthesized using chloroacetic acid, sodium acetate, and benzaldehyde reactions with 3,4-dihydro-2(H)-pyrimidone. This process typically results in high yields, showcasing the efficiency of synthesis methods for such compounds (Mobinikhaledi et al., 2008).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives, such as the ones synthesized through various chemical reactions, often displays significant planarity with exceptions for certain atoms, as revealed by X-ray diffraction analysis. This structural characteristic implies a delocalized π-electron system contributing to the stability and reactivity of these molecules (Yang et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including chlorination and nucleophilic substitution, to produce compounds with potential biological activities. For example, chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines leads to the synthesis of 4-chlorothieno[2,3-d]pyrimidines, which can further react with amines to produce 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines with significant antifungal activities (Konno et al., 1989).

Scientific Research Applications

Antifungal Activities

Thieno[2,3-d]pyrimidine derivatives, including compounds similar to 2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine, have been synthesized and evaluated for their antifungal activities. These compounds have shown potential effectiveness against various fungal infections, such as Rice blast, Sheath blight, and Cucumber powdery mildew, indicating their potential use in agricultural and pharmaceutical applications (Konno et al., 1989).

Nonlinear Optical (NLO) Properties

Studies on thieno[2,3-d]pyrimidine derivatives, including phenyl pyrimidine derivatives, have revealed significant nonlinear optical (NLO) properties. These properties suggest potential applications in optoelectronics and high-tech applications, contributing to the development of advanced materials for electronic devices (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Agents

Certain thieno[2,3-d]pyrimidine derivatives have been identified as potent antimicrobial and anti-inflammatory agents. This indicates their potential application in developing new pharmaceutical compounds for treating infections and inflammatory conditions (Tolba et al., 2018).

Antioxidant Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives with 1,3,4-oxadiazole tags has demonstrated significant radical scavenging and antioxidant activity. This suggests their potential use in creating compounds that could mitigate oxidative stress, contributing to therapeutic applications in diseases associated with oxidative damage (Kotaiah et al., 2012).

Potential in Chemotherapy

Pyrimidine derivatives, a key component of these compounds, have been reported for their potential application in chemotherapy, specifically in treating Acquired Immune Deficiency Syndrome (AIDS). This highlights their significance in developing new therapeutic agents for critical health conditions (Ajani et al., 2019).

Synthesis and Characterization

Extensive research has been done on the synthesis and characterization of various thieno[2,3-d]pyrimidine derivatives. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including drug development and material science (Bakhite et al., 2003).

properties

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-thiophen-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2OS/c22-17-8-3-14(12-18(17)23)13-26-16-6-4-15(5-7-16)21-24-10-9-19(25-21)20-2-1-11-27-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFXTWIEWYXHAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

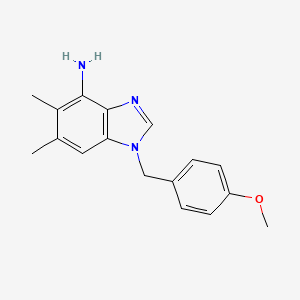

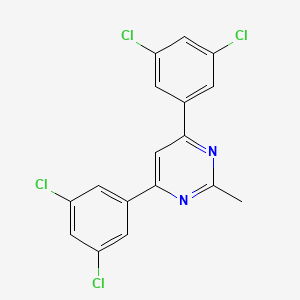

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)

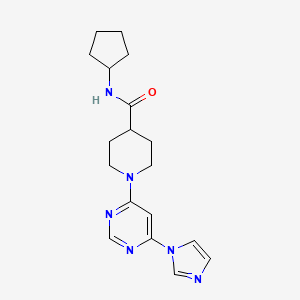

![2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2485547.png)

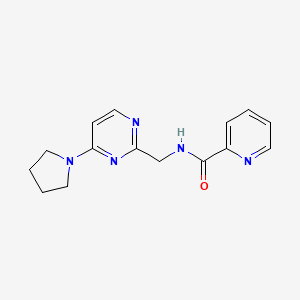

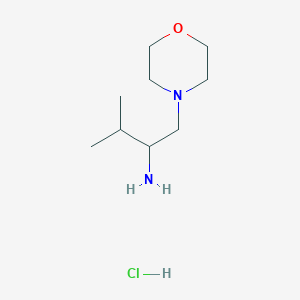

![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate;dihydrochloride](/img/structure/B2485550.png)

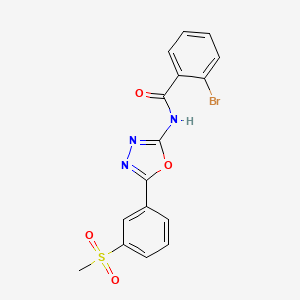

![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2485556.png)